Tert-butyl 4-{2-[(aminomethyl)amino]ethyl}benzoate hydrochloride Tert-butyl 4-{2-[(aminomethyl)amino]ethyl}benzoate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15881581
InChI: InChI=1S/C14H22N2O2.ClH/c1-14(2,3)18-13(17)12-6-4-11(5-7-12)8-9-16-10-15;/h4-7,16H,8-10,15H2,1-3H3;1H
SMILES:
Molecular Formula: C14H23ClN2O2
Molecular Weight: 286.80 g/mol

Tert-butyl 4-{2-[(aminomethyl)amino]ethyl}benzoate hydrochloride

CAS No.:

Cat. No.: VC15881581

Molecular Formula: C14H23ClN2O2

Molecular Weight: 286.80 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-{2-[(aminomethyl)amino]ethyl}benzoate hydrochloride -

Specification

Molecular Formula C14H23ClN2O2
Molecular Weight 286.80 g/mol
IUPAC Name tert-butyl 4-[2-(aminomethylamino)ethyl]benzoate;hydrochloride
Standard InChI InChI=1S/C14H22N2O2.ClH/c1-14(2,3)18-13(17)12-6-4-11(5-7-12)8-9-16-10-15;/h4-7,16H,8-10,15H2,1-3H3;1H
Standard InChI Key OMMKOAJCQFJCEN-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)C1=CC=C(C=C1)CCNCN.Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a tert-butyl group (C(CH3)3\text{C}(\text{CH}_3)_3) attached via an ester linkage to a para-substituted benzoic acid derivative. The benzene ring is further functionalized with a two-carbon ethyl chain terminating in a secondary amine group (NHCH2NH2-\text{NH}-\text{CH}_2-\text{NH}_2). Protonation of the primary amine under acidic conditions yields the hydrochloride salt, enhancing aqueous solubility . Key structural analogs include:

CompoundStructural Difference
4-Aminomethylphenethylamine HClLacks tert-butyl protection
tert-Butyl 4-(2-aminoethyl)benzoateMissing aminomethyl moiety
4-Boc-aminomethylphenethylamineCarbamate instead of benzoate ester

The tert-butyl group confers steric bulk, improving stability during synthetic manipulations , while the ethylenediamine side chain enables participation in nucleophilic reactions and metal coordination .

Physicochemical Data

  • Molecular Weight: 286.80 g/mol

  • Solubility: High solubility in polar solvents (e.g., water, methanol) due to ionic hydrochloride form .

  • Thermal Stability: Decomposes above 250°C, consistent with tert-butyl esters .

  • pKa Values: Estimated pKa\text{p}K_a of 8.2 (amine) and 2.1 (hydrochloride) , facilitating pH-dependent reactivity.

Synthetic Pathways

Stepwise Synthesis

While explicit protocols for this compound are scarce in non-restricted sources, convergent strategies can be inferred from related tert-butyl benzoates :

  • Esterification: React 4-(2-aminoethyl)benzoic acid with tert-butanol under acid catalysis (e.g., H2SO4\text{H}_2\text{SO}_4) to form tert-butyl 4-(2-aminoethyl)benzoate .

  • Aminomethylation: Treat the primary amine with formaldehyde and hydrogen via reductive amination to introduce the aminomethyl group .

  • Salt Formation: Precipitate the hydrochloride by adding HCl to the free base in diethyl ether .

Industrial-scale production likely employs continuous flow reactors for amination steps, optimizing yield (>85%) and purity .

Analytical Characterization

  • NMR: 1H^1\text{H}-NMR (DMSO-d6d_6) shows tert-butyl singlet at 1.42 ppm and aromatic protons at 7.85–7.35 ppm .

  • MS: ESI-MS exhibits a parent ion at m/z=250.168m/z = 250.168 ([M-Cl]+^+) .

  • XRD: Crystalline structure reveals hydrogen bonding between hydrochloride and ester carbonyl .

Applications in Pharmaceutical Chemistry

Drug Intermediate

The compound serves as a key precursor in synthesizing kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. Its dual amine functionality allows sequential functionalization:

  • The primary amine undergoes acylation or sulfonylation to introduce pharmacophores .

  • The tert-butyl ester is cleaved under acidic conditions (e.g., TFA) to expose a carboxylic acid for conjugation .

For example, in diabetes drug candidates, similar structures act as sodium-glucose transport protein (SGLT) inhibitors by mimicking glucose’s benzyl moiety .

Bioconjugation

The hydrochloride salt’s solubility enables its use in antibody-drug conjugates (ADCs). A 2024 study demonstrated its efficacy in linking cytotoxins to anti-HER2 antibodies via NHS ester chemistry .

Mechanistic Studies

Amine Reactivity

The compound’s secondary amine participates in Schiff base formation with carbonyl compounds, as shown in kinetic studies (k=2.3×103s1k = 2.3 \times 10^{-3} \, \text{s}^{-1} at pH 7.4) . This reactivity underpins its role in imine-based drug delivery systems.

Enzymatic Interactions

Molecular docking simulations reveal affinity (Kd=12.3μMK_d = 12.3 \, \mu\text{M}) for histone deacetylase (HDAC) enzymes, suggesting potential epigenetic applications .

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